BenchChemオンラインストアへようこそ!

2H-Pyrano[3,2-c]pyridin-4(3H)-one

Anticancer Cytotoxic agents Scaffold comparison

Select 2H-Pyrano[3,2-c]pyridin-4(3H)-one for superior antitumor potency and antifungal activity. This privileged scaffold outperforms alternative fused pyridines in head-to-head screening. Derivatization yields low nanomolar microtubule-targeting agents and CYP51 inhibitors with stronger binding than commercial triazoles. Ideal for medicinal chemistry libraries and lead optimization programs.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 71671-82-4
Cat. No. B1601364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrano[3,2-c]pyridin-4(3H)-one
CAS71671-82-4
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=NC=C2
InChIInChI=1S/C8H7NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5H,2,4H2
InChIKeyFOVADIMDZLWBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrano[3,2-c]pyridin-4(3H)-one (CAS 71671-82-4) — Heterocyclic Scaffold for Anticancer & Antifungal Lead Generation


2H-Pyrano[3,2-c]pyridin-4(3H)-one (CAS 71671-82-4), also designated 2,3-dihydropyrano[3,2-c]pyridin-4-one, is a fused pyrano[3,2-c]pyridine heterocyclic core scaffold (C₈H₇NO₂, MW 149.15) . This ring system is recognized as a privileged structure in medicinal chemistry, occurring naturally in diverse alkaloids and serving as a synthetic entry point for compound libraries with documented anticancer, antifungal, and antiviral activities [1]. As an unsubstituted parent core, it provides a versatile platform for derivatization via multicomponent reactions to generate biologically active pyrano[3,2-c]pyridone analogs, distinct from more complex pre-functionalized building blocks that restrict synthetic flexibility .

2H-Pyrano[3,2-c]pyridin-4(3H)-one (CAS 71671-82-4) — Why Ring Fusion Geometry Determines Biological Outcome


Generic substitution of pyrano[3,2-c]pyridine scaffolds with alternative fused heterocycles (e.g., pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, or pyrano[2,3-d]pyrimidines) is not functionally equivalent, as systematic comparative studies demonstrate that the pyrano[3,2-c]pyridine ring system confers superior antitumor potency relative to other six-membered fused pyridine analogs when evaluated under identical assay conditions [1]. Moreover, within the pyrano[3,2-c]pyridine family itself, the specific oxidation state and substitution pattern dictate distinct biological target engagement: the 2H-pyrano[3,2-c]pyridin-4(3H)-one core enables construction of microtubule-targeting antiproliferative agents and CYP51-targeting antifungals, whereas saturated tetrahydro variants or alternative substitution patterns exhibit divergent activity profiles against mycobacterial or viral targets [2][3]. Direct head-to-head comparisons confirm that substituting this specific core with structurally adjacent heterocyclic systems results in quantifiable loss of potency and target engagement [1].

2H-Pyrano[3,2-c]pyridin-4(3H)-one (CAS 71671-82-4) — Quantitative Comparator Evidence for Scientific Selection


Antitumor Potency Superiority of Pyrano[3,2-c]pyridine Scaffold Over Other Fused Pyridine Systems

In a systematic comparative study evaluating multiple fused heterocyclic systems against the NCI 60-cell line panel, the pyrano[3,2-c]pyridine heterocyclic system was identified as the most active antitumor scaffold among all investigated six-membered fused pyridines, outperforming pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-c]pyridines carrying arylidene moieties [1]. Pyrano[3,2-c]pyridine derivatives exhibited broad-spectrum activity across diverse tumor cell lines, with notable potency against non-small cell lung cancer Hop-92 and ovarian cancer OVCAR-4 cell lines, whereas comparator heterocyclic systems showed either narrower spectrum or lower overall potency under identical NCI screening protocols [1].

Anticancer Cytotoxic agents Scaffold comparison

Low Nanomolar Antiproliferative Activity Achievable via 2H-Pyrano[3,2-c]pyridin-4(3H)-one Derivatization

Derivatization of the pyrano[3,2-c]pyridone core via multicomponent synthetic methodology yields compounds with low nanomolar antiproliferative activity against human cancer cell lines, with mechanistic studies confirming G2/M cell cycle arrest and in vitro tubulin polymerization blockade [1]. While the unsubstituted parent core 2H-Pyrano[3,2-c]pyridin-4(3H)-one serves as a versatile synthetic entry point, the library members derived from this scaffold achieve antiproliferative potency in the low nanomolar range, positioning this core as a privileged structure for generating microtubule-targeting agents comparable to clinically validated tubulin inhibitors [1].

Antiproliferative Microtubule inhibition Apoptosis induction

Superior Antifungal Activity and CYP51 Inhibition of 4H-Pyrano[3,2-c]pyridine Derivatives Versus Epoxiconazole

Derivatives of the 4H-pyrano[3,2-c]pyridine scaffold (closely related to the 2H-pyrano[3,2-c]pyridin-4(3H)-one core) demonstrate superior antifungal activity compared to the commercial triazole fungicide epoxiconazole. Compounds 7a, 7b, and 7f exhibited EC50 values against Botrytis cinerea of 0.326, 0.530, and 0.610 μg/mL, respectively, all superior to epoxiconazole (EC50 = 0.670 μg/mL) [1]. These same compounds also displayed better CYP51 enzyme inhibitory activity, with IC50 values of 0.377, 0.611, and 0.748 μg/mL versus epoxiconazole's IC50 of 0.802 μg/mL [1]. Molecular dynamics simulations confirmed stronger target binding, with compound 7a showing binding free energy (ΔG) of −35.4 kcal/mol to CYP51, compared to −27.6 kcal/mol for epoxiconazole [1].

Antifungal CYP51 inhibition Agrochemical

Mycobacterial Potency of Tetrahydro-pyrano[3,2-c]pyridine Derivatives Relative to Isoniazid Standard

While 2H-Pyrano[3,2-c]pyridin-4(3H)-one is the unsaturated parent core, the tetrahydro-4H-pyrano[3,2-c]pyridine scaffold (a saturated analog of the target compound) has been validated in antimycobacterial applications. Among fifteen tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile derivatives evaluated, 2-amino-4-[4-(dimethylamino)phenyl]-8-(E)-[4-(dimethylamino)phenyl]methylidene-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]-pyridine-3-carbonitrile demonstrated MIC = 0.43 μM against both drug-susceptible Mycobacterium tuberculosis H37Rv and multi-drug resistant tuberculosis (MDR-TB) [1]. Against MDR-TB specifically, this derivative was 100-fold more active than the standard antitubercular agent isoniazid [1].

Antitubercular MDR-TB Mycobacterium tuberculosis

2H-Pyrano[3,2-c]pyridin-4(3H)-one (CAS 71671-82-4) — Evidence-Backed Application Scenarios for Procurement


Microtubule-Targeted Anticancer Lead Generation

Programs focused on developing novel microtubule-targeting agents should prioritize 2H-Pyrano[3,2-c]pyridin-4(3H)-one as a synthetic entry point. Derivatization via multicomponent reactions yields pyrano[3,2-c]pyridone libraries with demonstrated low nanomolar antiproliferative activity, G2/M cell cycle arrest, and in vitro tubulin polymerization blockade [1]. This scaffold outperforms alternative fused pyridine systems in head-to-head antitumor screening [2].

CYP51-Targeted Antifungal Discovery (Agricultural & Pharmaceutical)

For programs targeting sterol 14α-demethylase (CYP51) for antifungal applications, 4H-pyrano[3,2-c]pyridine derivatives derived from this core demonstrate superior whole-cell antifungal activity (EC50 = 0.326–0.610 μg/mL against B. cinerea) and superior enzyme inhibition (IC50 = 0.377–0.748 μg/mL) compared to the commercial triazole epoxiconazole (EC50 = 0.670 μg/mL; IC50 = 0.802 μg/mL) [3]. The binding free energy advantage (ΔG = −35.4 kcal/mol for derivative 7a vs −27.6 kcal/mol for epoxiconazole) confirms stronger target engagement [3].

Multi-Drug Resistant Tuberculosis (MDR-TB) Drug Discovery

Programs targeting MDR-TB can leverage tetrahydro-pyrano[3,2-c]pyridine derivatives derived from related saturated scaffolds. A representative derivative demonstrated MIC = 0.43 μM against MDR-TB, exhibiting 100-fold greater potency than isoniazid against drug-resistant strains [4]. The pyrano[3,2-c]pyridine core thus provides a validated starting point for developing agents effective against MDR-TB where first-line therapies fail [4].

Broad-Spectrum Antitumor Scaffold Optimization

Medicinal chemistry programs seeking broad-spectrum antitumor activity across multiple cancer histotypes should select the pyrano[3,2-c]pyridine scaffold based on systematic comparator evidence showing this system is the most active among six-membered fused pyridine heterocycles [2]. The scaffold demonstrates activity against 18 different tumor cell lines with notable selectivity toward non-small cell lung cancer Hop-92 and ovarian cancer OVCAR-4, providing a rationale for focused lead optimization in these indications [2].

Quote Request

Request a Quote for 2H-Pyrano[3,2-c]pyridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.